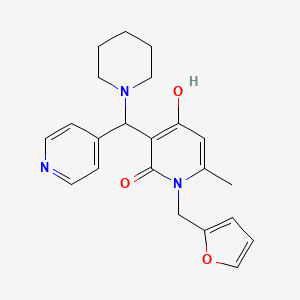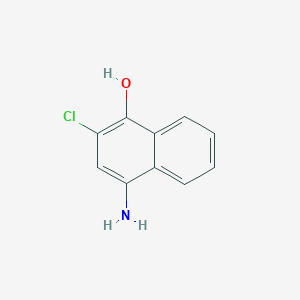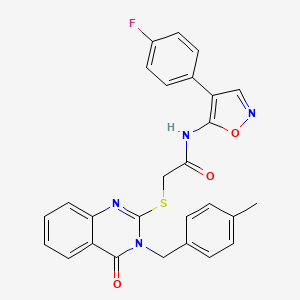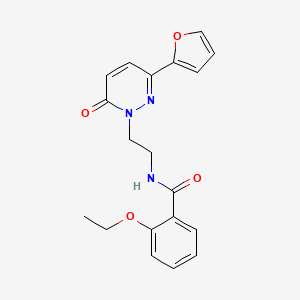
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as CMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CMBA belongs to the class of benzothiazole derivatives, which possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of CMBA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. CMBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. CMBA has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA have been investigated in various in vitro and in vivo studies. In cancer cells, CMBA has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In animal models of inflammation, CMBA has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
実験室実験の利点と制限
One of the main advantages of using CMBA in lab experiments is its potent biological activity against cancer cells and microorganisms. CMBA is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using CMBA is its potential toxicity, as it has been reported to cause cytotoxicity in normal cells at high concentrations. Therefore, careful dose optimization and toxicity studies are required before using CMBA in in vivo experiments.
将来の方向性
There are several future directions for the research on CMBA. One area of interest is the development of CMBA analogs with improved potency and selectivity against cancer cells and microorganisms. Another direction is the investigation of the potential synergistic effects of CMBA with other anticancer and antimicrobial agents. Furthermore, the mechanism of action of CMBA needs to be further elucidated to fully understand its biological activity and potential clinical applications.
合成法
The synthesis of CMBA involves the reaction of 6-chloro-4-methylbenzothiazole-2-amine with 2-phenoxyacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is obtained after purification using column chromatography. The yield of CMBA is around 70%, and the purity is confirmed by NMR and mass spectroscopy.
科学的研究の応用
The biological activities of CMBA have been extensively studied in various research fields. CMBA has been reported to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CMBA has shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXJSVJOKVFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)
![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)




![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)


![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)